5-Amino-3-(2-thienyl)pyrazole 5-Amino-3-(2-thienyl)pyrazole
Brand Name: Vulcanchem
CAS No.: 96799-03-0
VCID: VC20749550
InChI: InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
SMILES: C1=CSC(=C1)C2=CC(=NN2)N
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

5-Amino-3-(2-thienyl)pyrazole

CAS No.: 96799-03-0

Cat. No.: VC20749550

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-(2-thienyl)pyrazole - 96799-03-0

CAS No. 96799-03-0
Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name 5-thiophen-2-yl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
Standard InChI Key TXSOLYKLZBJHFF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC(=NN2)N
Canonical SMILES C1=CSC(=C1)C2=CC(=NN2)N

Chemical Properties

Physical and Chemical Characteristics

The basic physical and chemical properties of 5-Amino-3-(2-thienyl)pyrazole are summarized in the following table:

PropertyValue
Chemical FormulaC₇H₇N₃S
Molecular Weight165.216 g/mol
IUPAC Standard InChIKeyTXSOLYKLZBJHFF-UHFFFAOYSA-N
CAS Registry Number96799-03-0

This compound features multiple reactive sites, including the amino group at position 5 and the nitrogen atoms in the pyrazole ring, which contribute to its chemical reactivity and potential for modification .

Structural Features

The structure of 5-Amino-3-(2-thienyl)pyrazole incorporates several key features that influence its chemical behavior and potential biological activities:

These structural characteristics collectively determine the compound's physical properties, reactivity patterns, and potential interactions with biological targets.

Synthetic Approaches

5-Aminopyrazoles as Synthetic Building Blocks

One of the most significant aspects of 5-aminopyrazoles, including 5-Amino-3-(2-thienyl)pyrazole, is their utility as precursors for constructing more complex heterocyclic systems. The amino group at position 5 serves as a nucleophilic site that can participate in various reactions, enabling the synthesis of fused heterocycles with diverse structures and properties .

For example, 5-aminopyrazoles can react with:

  • β-diketones to form pyrazolo[3,4-b]pyridines under appropriate conditions

  • Enaminones to yield various pyrazolo-fused heterocycles through condensation and cyclization processes

  • Other electrophilic reagents to generate functionalized derivatives with enhanced biological activities

These synthetic transformations highlight the potential value of 5-Amino-3-(2-thienyl)pyrazole as a versatile building block in medicinal chemistry and heterocyclic synthesis.

Structure-Activity Relationships

Role of the Thiophene Moiety

The thiophene substituent at position 3 of the pyrazole core likely plays a significant role in determining the compound's biological activities:

In related aminopyrazole compounds, aromatic substituents at position 3 have been shown to occupy hydrophobic pockets in target proteins, such as the region between Alaβ250-Alaβ316 and Valα181-Metβ259 observed with certain anticancer aminopyrazole derivatives .

Significance of the 5-Amino Group

The amino group at position 5 of the pyrazole ring represents a key structural feature with important implications for both reactivity and biological activity:

Studies on related aminopyrazole derivatives have shown that modifications to the amino group or adjacent positions can significantly impact biological activity, suggesting potential avenues for optimizing the properties of 5-Amino-3-(2-thienyl)pyrazole.

Future Research Directions

Synthetic Optimization

Future research on 5-Amino-3-(2-thienyl)pyrazole might focus on:

  • Developing more efficient synthetic routes with improved yields and purity

  • Exploring green chemistry approaches to minimize environmental impact

  • Investigating ways to functionalize the molecule at various positions to enhance biological activity

Biological Evaluation

Comprehensive biological evaluation of 5-Amino-3-(2-thienyl)pyrazole and its derivatives should include:

  • Screening against various cancer cell lines to assess anticancer potential

  • Testing against bacterial strains, including drug-resistant pathogens

  • Evaluation of anti-inflammatory activity through enzyme inhibition assays and animal models

  • Investigation of potential as an antimalarial or antiparasitic agent

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies would be valuable for understanding how structural modifications affect the biological properties of 5-Amino-3-(2-thienyl)pyrazole. These might include:

  • Exploring the effects of different substituents on the thiophene ring

  • Investigating modifications to the amino group

  • Examining the impact of introducing additional functional groups at various positions

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